molecular formula C6H9N5O B8278527 (2E)-2-[amino(nitroso)methylidene]-N-methyl-1H-pyrazin-3-amine CAS No. 468068-81-7

(2E)-2-[amino(nitroso)methylidene]-N-methyl-1H-pyrazin-3-amine

Cat. No.: B8278527
CAS No.: 468068-81-7
M. Wt: 167.17 g/mol
InChI Key: QSBNWESLLHTUSV-UHFFFAOYSA-N
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Description

N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide is a chemical compound with the molecular formula C4H11N3O. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide typically involves the reaction of 3-methylaminopropionitrile with hydroxylamine. The reaction is carried out in ethanol and water at temperatures ranging from 20°C to 50°C for approximately 27 hours. The product is obtained as a thick pale yellow oil after the solvent is removed under reduced pressure .

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and hydroxylamines.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, hydroxylamines, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

468068-81-7

Molecular Formula

C6H9N5O

Molecular Weight

167.17 g/mol

IUPAC Name

N'-hydroxy-3-(methylamino)pyrazine-2-carboximidamide

InChI

InChI=1S/C6H9N5O/c1-8-6-4(5(7)11-12)9-2-3-10-6/h2-3,12H,1H3,(H2,7,11)(H,8,10)

InChI Key

QSBNWESLLHTUSV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN=C1C(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methylamino-3-cyanopyrazine (J. Heterocycl. Chem. 1992, 29, 1689-92) (0.37 g, 2.8 mmol) in methanol (10 mL) was added triethylamine (0.4 mL, 2.8 mmol) followed by hydroxylamine hydrochloride (0.19 g, 2.8 mmol) and the reaction was stirred at room temperature for 4 hours. The mixture was filtered, the filtrate was then evaporated to dryness. The residue was dissolved in ethyl acetate (50 mL) and washed with water (50 mL). The organic layer was dried (MgSO4) and the solvent was removed in vacuo to give the title compound was a white solid (0.45 g).
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two

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